molecular formula C14H13N3 B1482028 4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine CAS No. 2098110-10-0

4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Cat. No. B1482028
CAS RN: 2098110-10-0
M. Wt: 223.27 g/mol
InChI Key: BUBMONZLKVBGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, commonly referred to as 5CPP, is a heterocyclic compound that has been studied extensively for its potential applications in the fields of synthetic organic chemistry, drug development, and biochemistry. 5CPP is a cyclopropylpyridine derivative that has been found to possess unique properties that make it an attractive option for a variety of scientific and research applications.

Scientific Research Applications

5CPP has been studied extensively for its potential applications in the fields of synthetic organic chemistry, drug development, and biochemistry. In synthetic organic chemistry, 5CPP has been used as a starting material for the synthesis of a variety of compounds, including heterocyclic compounds, dyes, and pharmaceuticals. In drug development, 5CPP has been studied for its potential as a therapeutic agent for a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In biochemistry, 5CPP has been used to study the structure and function of proteins and enzymes, as well as to study the biochemical and physiological effects of various drugs.

Mechanism of Action

The mechanism of action of 5CPP is not yet fully understood. However, it is believed that 5CPP acts as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). In addition, 5CPP has been found to inhibit the formation of reactive oxygen species (ROS) and to reduce the expression of inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5CPP have been studied extensively in both in vitro and in vivo systems. In vitro studies have shown that 5CPP can inhibit the formation of ROS, reduce the expression of inflammatory cytokines, and inhibit the activity of several enzymes, including COX-2 and COX-1. In vivo studies have shown that 5CPP can reduce inflammation and pain, and may have potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5CPP for laboratory experiments include its low cost, availability, and ease of synthesis. In addition, 5CPP is highly soluble in water, making it suitable for a variety of biochemical and physiological studies. However, there are also some limitations to using 5CPP for laboratory experiments. For example, its solubility in organic solvents is limited, and it is not stable in acidic or basic solutions.

Future Directions

The potential future directions for 5CPP research include further investigation of its mechanism of action, its potential therapeutic applications, and its potential side effects. In addition, further research is needed to develop more efficient and cost-effective synthesis methods for 5CPP and its derivatives. Finally, further studies are needed to explore the potential of 5CPP as a tool for drug delivery, as well as its potential applications in the fields of biotechnology and nanotechnology.

properties

IUPAC Name

4-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-2-9-17-14(12-3-4-12)10-13(16-17)11-5-7-15-8-6-11/h1,5-8,10,12H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBMONZLKVBGGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2=CC=NC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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